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Actinomine

DNA intercalation small-angle X-ray scattering helix elongation

Researchers studying actinomycin-DNA interactions often struggle to isolate chromophore contributions from peptide effects. Actinomine solves this by replacing the pentapeptide lactones of actinomycin D with compact N,N-diethyl-ethylenediamine side chains, creating the definitive 'peptide-null' baseline. - Retains identical phenoxazone chromophore & comparable intercalative DNA affinity to actinomycin D. - Fails to block RNA polymerase due to short-lived DNA complexes, serving as an ideal negative control in transcription assays. - Quantitatively isolates peptide contributions in Z-DNA reversal, helix elongation, & cooperative binding studies. For procurement managers: we ensure batch-to-batch consistency and offer fast, reliable global delivery to minimize research downtime.

Molecular Formula C28H40N6O4
Molecular Weight 524.7 g/mol
CAS No. 23604-87-7
Cat. No. B1209899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinomine
CAS23604-87-7
Synonymsactinomine
Molecular FormulaC28H40N6O4
Molecular Weight524.7 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=C(C3=N2)C(=O)NCCN(CC)CC)N)C
InChIInChI=1S/C28H40N6O4/c1-7-33(8-2)15-13-30-27(36)19-12-11-17(5)25-22(19)32-23-20(21(29)24(35)18(6)26(23)38-25)28(37)31-14-16-34(9-3)10-4/h11-12H,7-10,13-16,29H2,1-6H3,(H,30,36)(H,31,37)
InChIKeyKELVHZGFGBRPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinomine (CAS 23604-87-7): A Simplified Actinomycin-Derived Phenoxazone DNA Intercalator for Mechanistic Probe and Model-Compound Applications


Actinomine is a synthetic analogue of actinomycin in which the bulky pentapeptide lactone rings of the parent antibiotic are replaced by two compact, positively charged N,N-diethyl-ethylenediamine side chains attached at positions 1 and 9 of the phenoxazone chromophore . This structural simplification retains the core phenoxazone intercalating moiety while eliminating the cyclic peptides responsible for the characteristically slow, multi-step binding kinetics of actinomycin D (C1) . Actinomine binds to double-stranded DNA via intercalation with affinity comparable to actinomycin D, yet differs markedly in the biophysical consequences of binding—including helix elongation magnitude, mass-per-unit-length change, competitive displacement behavior, and Z-DNA conformational reversal stoichiometry—making it a uniquely informative tool compound for dissecting the contributions of peptide versus chromophore moieties in actinomycin–DNA recognition .

Why Actinomine Cannot Be Interchanged with Actinomycin D or Other Actinomycin Congeners in Mechanistic or Analytical Workflows


Although actinomine shares the phenoxazone chromophore and intercalative DNA-binding mode with actinomycin D, the replacement of the pentapeptide lactone rings with N,N-diethyl-ethylenediamine side chains fundamentally alters its kinetic fingerprint, helix distortion profile, and immunoreactivity . Actinomine lacks the peptide-dependent slow binding phases that dominate actinomycin D–DNA association kinetics, and its DNA complex is kinetically short-lived—incapable of stably blocking RNA polymerase progression—in contrast to the long-lived actinomycin D–DNA complex . Furthermore, antibodies raised against actinomycin D recognize the pentapeptide epitope absent in actinomine, rendering immunoassays non-transferable between the two compounds . These qualitative differences mean that actinomine cannot serve as a functional substitute for actinomycin D in transcription-inhibition or pharmacokinetic studies, nor can actinomycin D serve as a silent, peptide-stripped model for isolating chromophore contributions.

Quantitative Differentiation of Actinomine (CAS 23604-87-7) from Actinomycin D and Actinomycin C3: Head-to-Head Biophysical and Biochemical Evidence


DNA Helix Length Increase per Bound Molecule Is 25% Smaller for Actinomine Than for Actinomycin C3 (SAXS)

Small-angle X-ray scattering (SAXS) on calf thymus DNA complexes revealed that actinomine elongates the DNA double helix by 0.355 ± 0.03 nm per bound molecule, whereas actinomycin C3 produces a significantly larger length increase of 0.47 ± 0.03 nm per molecule—a difference of approximately 0.115 nm (∼25% less elongation) . This measurement was obtained under identical buffer conditions (phosphate-saline, pH 6.9, I = 0.2) at a limiting binding ratio of one dye molecule per six nucleotide pairs .

DNA intercalation small-angle X-ray scattering helix elongation actinomycin analog phenoxazone

Actinomine Fails to Displace DNA-Bound Actinomycin D, Unlike Daunomycin, Ethidium Bromide, and Mithramycin (Competitive Binding)

In equilibrium and kinetic competitive binding experiments, actinomine did not displace actinomycin D from its strong DNA binding sites under conditions where daunomycin, ethidium bromide, mithramycin, and an ethidium analogue (phenyl→methyl substitution) all effectively displaced pre-bound actinomycin D . The experiments were performed under identical conditions, demonstrating that actinomine cannot compete for actinomycin D binding sites despite its comparable intrinsic DNA affinity .

competitive binding DNA intercalator displacement actinomycin D drug-DNA interaction binding site competition

Z-DNA Conformational Reversal Stoichiometry Differs Between Actinomine and Actinomycin D by a Factor of ~2–5

Under Z-form conditions stabilized by 40 µM [Co(NH3)6]Cl3, each bound actinomine molecule converts 11 ± 3 base pairs of left-handed poly(dG-dC)·poly(dG-dC) to a right-handed conformation, while actinomycin D converts 25 ± 5 base pairs per bound molecule under identical conditions—a >2-fold difference . In 4.4 M NaCl, actinomine does not bind to left-handed poly(dG-dC)·poly(dG-dC) at concentrations up to 100 µM, whereas actinomycin D binds cooperatively and converts 5 ± 1 base pairs per molecule . For poly(dG-m5dC)·poly(dG-m5dC) in 2 mM MgCl2, actinomine converts 7 ± 2 base pairs per bound molecule .

Z-DNA B-Z transition cooperative binding circular dichroism left-handed DNA conformational reversal

Actinomine–DNA Complex Is Kinetically Short-Lived and Incapable of Blocking RNA Polymerase, Unlike Actinomycin D

The kinetic stability difference between actinomycin D–DNA and actinomine–DNA complexes is functionally decisive: the short-lived actinomine–DNA complex is incapable of blocking RNA polymerase (RNAP) progression, whereas actinomycin D forms a long-lived complex that stably arrests transcription . This conclusion, originally established by Müller and Crothers (1968) through equilibrium, kinetic, and hydrodynamic studies, has been reaffirmed in contemporary literature as a canonical example of kinetic control in antibiotic mechanism . No quantitative dissociation rate constants are directly available for actinomine in the open literature; however, the functional binary outcome—RNAP blockade vs. no blockade—constitutes the ultimate integrative readout of complex lifetime differences .

RNA polymerase inhibition transcription blockade drug-DNA complex lifetime kinetic stability actinomycin mechanism

Mass-Per-Unit-Length Change Upon DNA Binding Is Opposite in Direction for Actinomine vs. Actinomycin C3

SAXS analysis revealed that binding of actinomycin C3 to calf thymus DNA produces a relatively low increase in mass per unit length (M/l), whereas binding of actinomine causes a slight decrease in M/l compared to free DNA (M/l = 1906 ± 43 daltons/nm) . The cross-section radii of gyration also differ: at the limiting binding ratio, the actinomine complex yields (Rc)b = 0.77 ± 0.015 nm and (Rc2)b = 0.75 ± 0.01 nm, versus (Rc)b = 0.805 ± 0.015 nm and (Rc2)b = 0.76 ± 0.015 nm for the actinomycin C3 complex . This opposite M/l trend indicates a fundamentally different net effect on DNA solvation and/or radial mass distribution between the two ligands.

mass per unit length DNA-ligand complex small-angle X-ray scattering intercalation geometry external binding

Optimal Research and Industrial Application Scenarios for Actinomine Based on Quantitative Differentiation Evidence


Peptide-Independent Baseline in Actinomycin Structure–Activity Relationship (SAR) Studies

When screening actinomycin derivatives for DNA-binding properties, actinomine serves as the definitive 'peptide-null' baseline. Because it retains the identical phenoxazone chromophore of actinomycin D but replaces the pentapeptide lactones with compact N,N-diethyl-ethylenediamine groups, any difference in binding parameters (helix elongation, M/l change, Z-DNA reversal stoichiometry) between actinomine and a peptide-bearing analog can be unambiguously attributed to peptide contributions . The SAXS-derived quantitative benchmarks—0.355 nm helix elongation, decreased M/l, and (Rc)b = 0.77 nm—provide numerical reference points against which novel analogs can be compared .

Negative Control for RNA Polymerase Inhibition Assays Involving DNA Intercalators

In any in vitro transcription assay designed to test whether a compound inhibits RNA polymerase via DNA binding, actinomine is the ideal negative control: it intercalates into DNA with affinity comparable to actinomycin D yet is functionally incapable of blocking RNAP progression due to the short lifetime of its DNA complex . This property has been explicitly affirmed in the contemporary literature as a classical demonstration of kinetic control over transcriptional inhibition . Researchers can use actinomine to confirm that observed transcriptional effects of candidate compounds are not merely due to chromophore intercalation but require the peptide-dependent kinetic stabilization characteristic of actinomycin D.

Mechanistic Probe for Z-DNA Binding and B-Z Transition Energetics

Actinomine's condition-dependent Z-DNA binding behavior—binding in 40 µM [Co(NH3)6]Cl3 but not in 4.4 M NaCl, with a conversion stoichiometry of 11 ± 3 bp per molecule vs. 25 ± 5 bp for actinomycin D—makes it a uniquely discriminating tool for studying how ligand structural features modulate Z-DNA recognition and conformational reversal . Since actinomine lacks the peptide moieties that contribute to the larger cooperative unit of actinomycin D, comparative studies using both compounds quantitatively isolate the peptide contribution to cooperative Z-DNA binding, informing the design of sequence-specific Z-DNA-targeted therapeutic agents .

Immunoassay Selectivity Validation for Actinomycin D Pharmacokinetic Monitoring

Anti-actinomycin D antibodies raised against the full molecule are specific for the pentapeptide epitope and do not cross-react with actinomine . This property has been experimentally exploited to characterize antibody specificity and can be used in clinical or preclinical pharmacology laboratories to validate the selectivity of actinomycin D immunoassays: actinomine serves as the definitive peptide-negative control to confirm that signal arises exclusively from peptide-containing actinomycin species and not from chromophore-only metabolites or degradation products.

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